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molecular formula C11H14O6S B8437407 3-Methoxy-4-(2-(methylsulfonyl)ethoxy)benzoic acid

3-Methoxy-4-(2-(methylsulfonyl)ethoxy)benzoic acid

Cat. No. B8437407
M. Wt: 274.29 g/mol
InChI Key: VPRNKGGLBQOHSR-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

Ethyl 3-methoxy-4-(2-(methylsulfonyl)ethoxy)benzoate (30 mg, 0.099 mmol) was taken up in water (1.2 mL), H2SO4 (200 μL, 3.8 mmol), and AcOH (1300 μL, 23 mmol). The mixture was heated at 90° C. for 6 h before it was cooled to ambient temperature and was concentrated under vacuum. The residue was purified by column chromatography (1-40% MeOH/DCM) to give 3-methoxy-4-(2-(methylsulfonyl)ethoxy)benzoic acid. ESI-MS m/z calc. 274.1. found 275.1 (M+1)+; Retention time: 0.69 minutes (3 min run).
Name
Ethyl 3-methoxy-4-(2-(methylsulfonyl)ethoxy)benzoate
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
1300 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:19])=[O:18])[C:6]([O:8]CC)=[O:7].OS(O)(=O)=O.CC(O)=O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][S:17]([CH3:20])(=[O:18])=[O:19])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Ethyl 3-methoxy-4-(2-(methylsulfonyl)ethoxy)benzoate
Quantity
30 mg
Type
reactant
Smiles
COC=1C=C(C(=O)OCC)C=CC1OCCS(=O)(=O)C
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1300 μL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
1.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (1-40% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1OCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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